6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that was first synthesized in the late 1990s. It has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a reversible inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, preventing the phosphorylation of downstream signaling proteins that promote cancer cell growth and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in both in vitro and in vivo models of NSCLC. It has been shown to inhibit the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of NSCLC cells, which are key processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone is its specificity for EGFR. It has been shown to have little to no effect on other receptor tyrosine kinases, making it a useful tool for studying the role of EGFR in cancer. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Finally, there is interest in studying the role of this compound in other types of cancer, beyond NSCLC.
Méthodes De Synthèse
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methoxy-6,7-dimethylquinoline with 2-chloropyrimidine, followed by a series of purification steps. The final product is obtained as a white powder with a melting point of 292-294°C.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of NSCLC. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer, including NSCLC. By inhibiting EGFR activity, this compound can block the downstream signaling pathways that promote cancer cell growth and survival.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-21-10-6-8-9(7-11(10)22-2)17-14(18-12(8)20)19-13-15-4-3-5-16-13/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSOQHPNSZCQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.